L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-histidyl-L-valyl-L-glutamic acid

Description

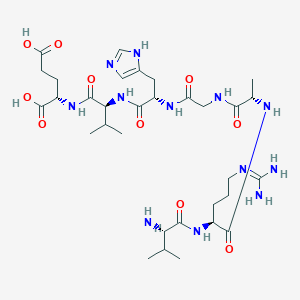

This peptide is a synthetic oligomer comprising six residues: valine, modified ornithine (N~5~-diaminomethylidene), alanylglycine, histidine, valine, and glutamic acid. The terminal glutamic acid provides a negatively charged carboxylate group at physiological pH, influencing solubility and interaction with cationic targets.

Properties

CAS No. |

586356-56-1 |

|---|---|

Molecular Formula |

C32H54N12O10 |

Molecular Weight |

766.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C32H54N12O10/c1-15(2)24(33)29(51)42-19(7-6-10-37-32(34)35)27(49)40-17(5)26(48)38-13-22(45)41-21(11-18-12-36-14-39-18)28(50)44-25(16(3)4)30(52)43-20(31(53)54)8-9-23(46)47/h12,14-17,19-21,24-25H,6-11,13,33H2,1-5H3,(H,36,39)(H,38,48)(H,40,49)(H,41,45)(H,42,51)(H,43,52)(H,44,50)(H,46,47)(H,53,54)(H4,34,35,37)/t17-,19-,20-,21-,24-,25-/m0/s1 |

InChI Key |

OVBIODFHFFASJS-CHURZMNXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Biological Activity

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-histidyl-L-valyl-L-glutamic acid is a complex peptide with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

This compound is a peptide consisting of several amino acids that contribute to its biological properties. The presence of L-valine, L-ornithine, L-alanine, L-histidine, and L-glutamic acid suggests a multifunctional role in biological systems. The diaminomethylidene group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is influenced by several mechanisms, including:

- Cell Signaling Pathways : The peptide may interact with G-protein coupled receptors (GPCRs) and other signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival .

- Anticancer Properties : Preliminary studies indicate that derivatives of glutamic acid can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .

- Immunomodulation : The peptide may modulate immune responses through its interaction with immune cells, potentially enhancing or inhibiting inflammatory processes .

In Vitro Studies

Recent research has highlighted the cytotoxic effects of related compounds on cancer cells. For instance, derivatives of glutamic acid have shown promising results against breast adenocarcinoma and lung cancer cell lines. The compound's ability to alter glutamine metabolism in cancer cells could be a key mechanism behind its anticancer activity .

| Study | Cell Line | Activity | Reference |

|---|---|---|---|

| Study 1 | Breast Cancer | Cytotoxicity | |

| Study 2 | Lung Cancer | Cytotoxicity | |

| Study 3 | Colon Cancer | Cytotoxicity |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound binds effectively to glutamine synthetase, suggesting a potential mechanism for modulating glutamine metabolism in tumor cells .

Case Studies

-

Case Study on Anticancer Activity :

A study involving the application of glutamic acid derivatives demonstrated significant cytotoxic effects against multiple cancer types. The most active derivative exhibited a strong binding affinity to key metabolic enzymes involved in cancer progression. -

Immunological Effects :

Another case study focused on the immunomodulatory effects of similar peptides showed that they could enhance T-cell activation and proliferation, suggesting potential applications in immunotherapy.

Comparison with Similar Compounds

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine (CAS 798540-13-3)

Key Differences :

- Terminal Residue : Replaces glutamic acid with cysteine, introducing a thiol (-SH) group.

- Functionality : Cysteine enables disulfide bond formation, enhancing structural stability in oxidative environments. Conversely, glutamic acid confers pH-dependent solubility and ionic interactions.

- Molecular Weight : 447.55 g/mol (vs. estimated ~850–900 g/mol for the target compound), reflecting its shorter chain length .

Research Implications :

- The cysteine-containing variant may exhibit higher redox activity, whereas the glutamic acid version could prioritize electrostatic interactions with proteins or metal ions.

N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide (CAS 581-05-5)

Key Differences :

- Size and Complexity : A 13-residue peptide with molecular weight 1,664.88 g/mol, significantly larger than the target compound .

- Functional Groups : Includes aromatic (tyrosine, tryptophan), sulfur-containing (methionine), and charged residues (arginine, lysine, glutamic acid).

- Biological Role : Likely functions as a hormone or signaling molecule due to its length and diversity of residues.

N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate (CAS 195143-52-3)

Key Differences :

- Ornithine Modification: Features a pyrimidinyl group instead of diaminomethylidene.

- Molecular Weight : 254.29 + 36.46 (HCl) + xH₂O, smaller than the target peptide.

Ranitidine-Related Compounds (e.g., Nitroacetamide Derivatives)

Key Differences :

- Structure : Small molecules with furan and nitro groups, unlike the peptide backbone of the target compound .

Comparative Data Table

Research Findings and Implications

- Metal Chelation: The target compound’s diaminomethylidene and glutamic acid residues suggest superior metal-binding capacity compared to cysteine- or pyrimidinyl-modified analogs .

- Stability: The absence of disulfide bonds (vs. cysteine-containing analog) may reduce oxidative stability but improve shelf life in non-reductive environments .

- Safety : Shorter peptides like the target compound likely pose lower toxicity risks than larger peptides (e.g., CAS 581-05-5) or nitro-containing small molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.